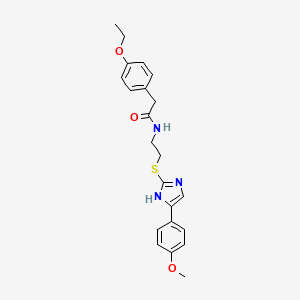![molecular formula C22H15FN6O3S2 B3011275 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-80-6](/img/structure/B3011275.png)
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN6O3S2 and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have shown promising results in anticancer research. For instance, Abdel‐Maksoud et al. (2019) synthesized a series of imidazo[2,1-b]thiazole derivatives, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some compounds showing superior activity compared to the control drug sorafenib (Abdel‐Maksoud, Ammar, & Oh, 2019). Similarly, Karki et al. (2011) evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives for their cytotoxicity against leukemia cells, identifying compounds with strong cytotoxicity and potential as chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011).
Insecticidal Properties
Soliman et al. (2020) explored the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, Spodoptera littoralis. Their findings revealed that certain derivatives exhibited potent toxic effects, suggesting a potential application in pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial and Antifungal Activities
Compounds based on imidazo[2,1-b]thiazole have also been investigated for their antimicrobial and antifungal properties. Güzeldemirci and Küçükbasmacı (2010) synthesized triazole and thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety, which displayed promising antimicrobial activities in preliminary assessments (Güzeldemirci & Küçükbasmacı, 2010).
Antitubercular Activity
In research conducted by Abhale et al. (2016), imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for antitubercular activity against Mycobacterium smegmatis, with some derivatives showing good activity (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).
Binding with Bovine Serum Albumin
Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including derivatives containing the imidazo[2,1-b]thiazole moiety, and investigated their binding with bovine serum albumin. This research provides insights into the interactions of these compounds with proteins, which is crucial for understanding their pharmacodynamics (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Fluorescence Binding Studies
The study of fluorescence binding with proteins like bovine serum albumin is significant for understanding the interaction of these compounds at a molecular level, as demonstrated by Meng et al. (2012). This research provides valuable insights into the potential pharmacokinetic properties of these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN6O3S2/c23-15-4-2-14(3-5-15)18-12-29-19(13-33-22(29)27-18)20(30)26-16-6-8-17(9-7-16)34(31,32)28-21-24-10-1-11-25-21/h1-13H,(H,26,30)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFVBCBEUCHXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)


![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)
![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)